3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Tetrazole Ring: This can be achieved by cycloaddition reactions involving azides and nitriles under acidic or basic conditions.
Formation of the Triazole Ring: This step may involve the cyclization of hydrazines with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the tetrazole and triazole intermediates with the benzamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: Used in the development of energetic materials due to its stability and energy release properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole
- 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine
Uniqueness
Compared to these similar compounds, 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern and the combination of tetrazole and triazole rings
Properties
Molecular Formula |
C17H16N8O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,4-dimethyl-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16N8O/c1-11-6-7-13(16(12(11)2)25-10-19-22-23-25)17(26)18-9-15-21-20-14-5-3-4-8-24(14)15/h3-8,10H,9H2,1-2H3,(H,18,26) |
InChI Key |
WSJDSIGFRFDFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=NN=N4)C |
Origin of Product |
United States |
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